molecular formula C9H15N3 B8299147 2,3-Diamino-5-(2-methylpropyl)pyridine CAS No. 608880-89-3

2,3-Diamino-5-(2-methylpropyl)pyridine

Cat. No. B8299147
Key on ui cas rn: 608880-89-3
M. Wt: 165.24 g/mol
InChI Key: LVBHXJNEVPISMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138399B2

Procedure details

0.46 g of 2-amino-3-nitro-5-(2-methylpropyl)pyridine (starting material D2) dissolved in 20 ml of methanol are hydrogenated over 0.05 g of 10% strength Pd/C until no starting material is detectable by TLC. After filtration, the solvent is evaporated and the residue is chromatographed over silica gel (dichloromethane/methanol 25:1). Concentration of the pure fractions and drying in vacuo gives 0.34 g of the title compound as an oil. The mass spectrum shows the molecular peak MH+ at 166.2 Da.
Name
2-amino-3-nitro-5-(2-methylpropyl)pyridine
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
material D2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:4][N:3]=1>CO.[Pd]>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:4][N:3]=1

Inputs

Step One
Name
2-amino-3-nitro-5-(2-methylpropyl)pyridine
Quantity
0.46 g
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])CC(C)C
Name
material D2
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over silica gel (dichloromethane/methanol 25:1)
CUSTOM
Type
CUSTOM
Details
Concentration of the pure fractions and drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1N)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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